molecular formula C14H20BrNO2 B1401153 tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate CAS No. 256381-00-7

tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate

Cat. No.: B1401153
CAS No.: 256381-00-7
M. Wt: 314.22 g/mol
InChI Key: LIJWIMYFGXBGMB-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate is a chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis of novel compounds targeting central nervous system disorders. This carbamate serves as a key protected intermediate in the multi-step synthesis of advanced research compounds. Its structure, featuring a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amine, is strategically valuable for further functionalization via cross-coupling reactions and for the careful elaboration of the amine functionality in complex target molecules . Research indicates that analogs of this compound are integral to the development of potent and selective agonists for G protein-coupled receptor 88 (GPR88) . GPR88 is an orphan Gαi-coupled receptor highly expressed in the brain's striatal regions, and it is a promising therapeutic target for conditions such as alcohol use disorder, schizophrenia, and Parkinson's disease . The bromophenyl moiety allows for strategic palladium-catalyzed cross-coupling, enabling the introduction of diverse aromatic and heteroaromatic systems critical for optimizing receptor affinity and selectivity . Concurrently, the Boc protecting group is essential for safeguarding the amine during synthetic sequences and can be cleanly removed under mild acidic conditions to reveal the free amine, which is often a critical pharmacophore in final active compounds . The application of this intermediate has supported the discovery of in vivo active GPR88 agonists, which have demonstrated efficacy in preclinical models for attenuating binge-like alcohol drinking behavior . This makes this compound a vital building block for researchers engaged in neuroscience drug discovery and the exploration of novel pharmacotherapies.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10(16-13(17)18-14(2,3)4)9-11-5-7-12(15)8-6-11/h5-8,10H,9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJWIMYFGXBGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 4-Bromoaniline

One established method involves the direct Boc-protection of 4-bromoaniline using di-tert-butyl dicarbonate in organic solvents such as tetrahydrofuran (THF), toluene, or dichloromethane, often in the presence of a base like sodium hydride or sodium bicarbonate.

  • Procedure Example:

    • To a stirred solution of 4-bromoaniline in toluene (200 mL), di-tert-butyl dicarbonate (Boc2O) is added.
    • The mixture is stirred at 70°C for 16 hours under nitrogen atmosphere.
    • After completion (monitored by TLC), the solvent is removed under reduced pressure.
    • The residue is diluted with water, and the solid product is filtered and dried.
    • Yield: Approximately 64% of tert-butyl (4-bromophenyl)carbamate.
  • Alternative Conditions:

    • In THF, sodium hydride (NaH) is used as base.
    • 4-bromoaniline is stirred with NaH, followed by addition of di-tert-butyl dicarbonate.
    • The reaction is refluxed overnight under nitrogen.
    • Workup includes quenching with water, ether extraction, washing with ammonium chloride and sodium bicarbonate, drying, and silica gel chromatography.
    • Yield: Around 80%.
  • Table 1: Boc Protection Reaction Conditions

Entry Solvent Base Temperature Time Yield (%)
1 Toluene None 70°C 16 h 64
2 THF NaH Reflux Overnight 80
3 Dichloromethane NaH or NaHCO3 Room temp to reflux 4 h to overnight 60-80

Synthesis of tert-Butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate via Chiral Amine Intermediate

The target compound contains a chiral propan-2-yl substituent on the nitrogen. This can be introduced by starting from a chiral amine such as 1-(4-bromophenyl)propan-2-amine, followed by Boc protection.

  • Reported Method:

    • The chiral amine is reacted with di-tert-butyl dicarbonate in anhydrous dichloromethane at 0°C.
    • The mixture is stirred under nitrogen at ambient temperature for 16 hours.
    • The organic phase is washed with saturated sodium bicarbonate solution, dried, and concentrated.
    • Purification is achieved by flash chromatography using ethyl acetate/n-heptane mixtures.
    • This yields the desired this compound as a yellow oil or solid.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: New compounds with different functional groups replacing the bromine atom.

    Oxidation Products: Carbonyl compounds.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Properties
Research indicates that tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate serves as an important intermediate in the synthesis of Lacosamide, a drug used for treating partial-onset seizures and neuropathic pain. Lacosamide enhances the slow inactivation of voltage-gated sodium channels and modulates the collapse response mediator protein 2, which are crucial for its anticonvulsant effects.

Potential Drug Development
The compound is being explored for its potential use in developing drugs targeting neurological disorders. Its ability to interact with specific biological targets makes it a candidate for further investigation in pharmacological studies.

Organic Synthesis

Protecting Group in Synthesis
this compound is utilized as a protecting group for amines in organic synthesis. This application is vital for constructing complex molecules where selective reactions are necessary. Its stability under various reaction conditions allows for versatile synthetic pathways.

Synthetic Methodologies
The compound can be synthesized through various methods, including the use of triethylamine in dichloromethane, which provides high yields and purity. The typical reaction involves stirring the reactants at room temperature, followed by purification steps to isolate the desired product .

Chemical Reactions

Reactivity Profiles
this compound can undergo multiple chemical transformations:

  • Oxidation: The compound can be oxidized to form N-oxides, particularly at the aromatic ring.
  • Reduction: Under catalytic hydrogenation conditions, it can be reduced to yield secondary amines.
  • Nucleophilic Substitution: The carbamate group allows for substitution reactions with various nucleophiles, leading to diverse derivatives .

Case Study 1: Anticonvulsant Activity

A study focusing on the synthesis of Lacosamide from this compound demonstrated its efficacy as an anticonvulsant agent. The research highlighted the compound's role in modulating sodium channel activity, which is critical for seizure control.

Case Study 2: Synthesis Optimization

Research optimizing the synthesis of this compound showcased improved yields using specific reaction conditions such as solvent choice and temperature control. This optimization is crucial for scaling up production for pharmaceutical applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate in Lacosamide synthesis; potential drug developmentEnhances sodium channel inactivation; targets neurological disorders
Organic SynthesisProtecting group for amines; versatile synthetic pathwaysHigh stability under reaction conditions; allows selective reactions
Chemical ReactionsOxidation, reduction, nucleophilic substitutionForms diverse derivatives; significant reactivity profiles
Case StudiesResearch on anticonvulsant activity; synthesis optimizationDemonstrated efficacy in seizure control; improved yields through optimization

Mechanism of Action

The mechanism by which tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate exerts its effects is primarily through its reactivity in chemical reactions. The presence of the bromine atom allows for various substitution and coupling reactions, making it a valuable intermediate in organic synthesis. The tert-butyl carbamate group provides stability and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Likely C₁₄H₁₉BrNO₂ (estimated based on analogues).
  • Molecular Weight : ~312–329 g/mol (similar to compounds in ).
  • Structural Features : The propan-2-yl group introduces a branched alkyl chain, which may influence steric interactions and solubility compared to linear analogues.

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Compound Name Substituents/Backbone Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate Propan-2-yl, 4-bromophenyl C₁₄H₁₉BrNO₂ ~312–329 Branched alkyl chain; bromophenyl for cross-coupling
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate Propan-2-yl, geminal 4-bromophenyl C₁₄H₁₈BrNO₂ 312.2 Geminal substitution increases steric hindrance
tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate (LD-2127) Phenoxy linkage, propan-2-yl C₁₄H₁₈BrNO₃ 344.2 Ether linkage enhances hydrophilicity
tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate Cyclopropane ring C₁₄H₁₈BrNO₂ 312.2 Rigid cyclopropane improves metabolic stability
tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate Fluorophenyl, bromoalkyl C₁₄H₁₉BrFNO₂ 356.2 Fluorine enhances lipophilicity and electronic effects

Key Observations :

  • Branched vs.
  • Substituent Effects: Bromophenyl: Facilitates Suzuki-Miyaura cross-coupling reactions for aryl-aryl bond formation . Phenoxy (LD-2127): The ether oxygen increases polarity, improving aqueous solubility but reducing membrane permeability . Cyclopropane (): Enhances rigidity, which may improve pharmacokinetic properties by resisting enzymatic degradation .

Comparison of Reactivity :

  • Geminal Bromophenyl (CAS 578729-21-2) : The geminal substitution may slow coupling reactions due to steric hindrance .
  • Fluorophenyl () : Fluorine's electron-withdrawing effect activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks .

Biological Activity

tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a bromophenyl moiety, which may influence its interactions with biological targets. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrNO2C_{11}H_{14}BrNO_2 with a molecular weight of approximately 272.14 g/mol. The compound's structure includes a carbamate functional group, which is known for its versatility in biological applications.

PropertyValue
Molecular FormulaC₁₁H₁₄BrNO₂
Molecular Weight272.14 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point281.1 ± 23 °C
Melting Point103-106 °C
CAS Number131818-17-2

Biological Activity Overview

Carbamates are known to exhibit a variety of biological activities, including enzyme inhibition, anti-inflammatory effects, and potential anticancer properties. The specific activities of this compound have been explored in several studies.

The mechanism of action for this compound likely involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromophenyl group may enhance the compound's interaction with specific biological targets, potentially influencing its pharmacological profile.

Case Studies and Research Findings

  • Enzyme Inhibition : Research has indicated that compounds similar to this compound can act as inhibitors of various enzymes, including kinases involved in cancer progression. For instance, studies on related carbamates have shown their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Anti-inflammatory Activity : The compound's structural features suggest potential anti-inflammatory properties. Research into similar compounds has demonstrated their effectiveness in modulating inflammatory pathways by acting on G protein-coupled receptors (GPCRs), which are pivotal in mediating inflammatory responses .
  • Anticancer Potential : Preliminary studies have explored the anticancer activity of carbamate derivatives, indicating that they may induce apoptosis in cancer cells through various pathways, including the inhibition of specific signaling cascades . The presence of the bromine atom in the structure could enhance the compound's reactivity and selectivity towards cancer-related targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Features
tert-butyl (4-chlorophenyl)carbamateModerate enzyme inhibitionChlorine substituent
tert-butyl (4-iodophenyl)carbamateStronger enzyme inhibitionIodine substituent
tert-butyl (2-(4-bromophenyl)propan-2-yl)carbamatePotential anticancer propertiesBromine substituent

Q & A

Q. What are the common synthetic routes for tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate, and what reaction conditions are critical for success?

  • Methodological Answer : The compound is typically synthesized via carbamate formation. One route involves reacting isopropyl chloroformate with 4-bromoaniline derivatives under basic conditions (e.g., sodium bicarbonate) in anhydrous solvents like dichloromethane . Another method employs tert-butyl carbamate reacting with halogenated intermediates (e.g., 4-bromo-substituted benzyl chlorides) in the presence of bases such as triethylamine to facilitate nucleophilic substitution . Key parameters include maintaining anhydrous conditions, controlled temperature (0–25°C), and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the carbamate group (e.g., tert-butyl signals at δ ~1.4 ppm for 1^1H) and bromophenyl substituents (aromatic protons at δ ~7.2–7.6 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C14_{14}H19_{19}BrNO2+_2^+ with m/z ~330.05) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, particularly in chiral derivatives .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors, especially during synthesis or high-temperature reactions .
  • Storage : Store in airtight containers at room temperature, away from strong oxidizers/acids to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while non-polar solvents (e.g., toluene) reduce side products in carbamate formation .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling reactions .
  • Temperature Gradients : Gradual warming (e.g., 0°C → room temperature) minimizes exothermic side reactions. Monitor via TLC or HPLC for intermediate stability .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) or literature analogs to resolve ambiguities in peak assignments .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled reagents to trace carbamate nitrogen/carbon signals in complex spectra .
  • Crystallographic Analysis : Resolve stereochemical conflicts (e.g., R/S configurations) via single-crystal X-ray diffraction .

Q. What strategies are used to assess the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorometric or colorimetric substrates. IC50_{50} values quantify potency .
  • Cellular Studies : Evaluate cytotoxicity (via MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular Docking : Predict binding modes to receptors (e.g., EGFR) using software like AutoDock Vina, guided by halogen bonding interactions from the bromophenyl group .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate
Reactant of Route 2
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tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate

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